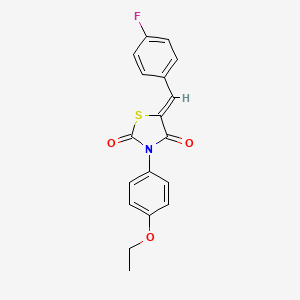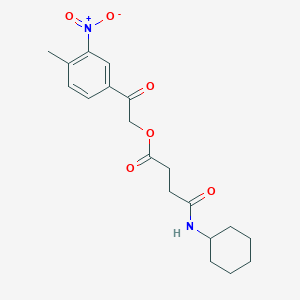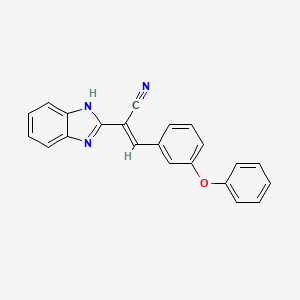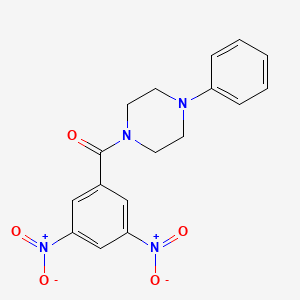
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione, also known as EFZDT, is a compound that has gained considerable attention in the scientific research community due to its potential therapeutic applications. EFZDT belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.
Applications De Recherche Scientifique
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has shown potential therapeutic applications in various scientific research fields. It has been studied for its antidiabetic, anti-inflammatory, and anticancer properties. This compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its anticancer properties, as it has been found to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. This compound has been shown to bind to PPARγ and modulate its activity, leading to improved insulin sensitivity and glucose uptake. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to improve insulin sensitivity and glucose uptake, leading to improved glycemic control in diabetic animal models. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity. This compound has also been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound for use in lab experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more studies are needed to determine the optimal dosage and treatment duration for this compound.
Orientations Futures
There are several future directions for the study of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is the development of this compound as a therapeutic agent for the treatment of diabetes. More studies are needed to determine the optimal dosage and treatment duration for this compound in diabetic animal models. Additionally, the safety and efficacy of this compound in humans need to be evaluated in clinical trials. Another potential direction is the study of this compound as an anticancer agent. More studies are needed to determine the mechanism of action of this compound in cancer cells and to evaluate its safety and efficacy in animal models and humans. Finally, this compound can be further studied for its anti-inflammatory properties, as it has the potential to be developed as a therapeutic agent for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3S/c1-2-23-15-9-7-14(8-10-15)20-17(21)16(24-18(20)22)11-12-3-5-13(19)6-4-12/h3-11H,2H2,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKOYZPPPKAOJM-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4689487.png)
![4-chloro-N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4689493.png)

![methyl (4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4689503.png)
![4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B4689512.png)


![methyl {4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4689530.png)
![1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4689533.png)
![4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoic acid](/img/structure/B4689535.png)
![2-(4-ethoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4689550.png)
![2-{[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]thio}-6-ethoxy-1,3-benzothiazole](/img/structure/B4689556.png)
![4-{2-[(benzylamino)carbonothioyl]hydrazino}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B4689567.png)